3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide
Overview
Description
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is a chemical compound with the molecular formula C7H5BrN2·HBr. It is a brominated derivative of pyrrolopyridine, which is a heterocyclic compound containing both pyrrole and pyridine rings. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is the human neutrophil elastase (HNE) . HNE is a potent serine protease belonging to the chymotrypsin family and is an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
Mode of Action
The compound interacts with its target, HNE, by docking into the HNE catalytic triad Ser195-His57-Asp102 . This interaction is believed to inhibit the enzyme’s activity, thus reducing the inflammatory response .
Result of Action
The primary result of the compound’s action is the reduction of the inflammatory response, particularly in pulmonary pathologies . By inhibiting HNE, the compound can potentially alleviate symptoms associated with these conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature , suggesting that it may be sensitive to oxygen exposure. Additionally, the compound’s effectiveness may be influenced by the pH and temperature of its environment.
Biochemical Analysis
Biochemical Properties
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with human neutrophil elastase (HNE), a serine protease involved in inflammatory processes . The interaction between this compound and HNE is characterized by the inhibition of the enzyme’s activity, which can help in the development of anti-inflammatory drugs .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the migration and invasion abilities of 4T1 cells, a type of breast cancer cell line . This indicates that this compound can potentially be used in cancer research to study its effects on tumor cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of human neutrophil elastase by binding to the enzyme’s active site, thereby preventing its catalytic activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is generally stable under normal storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on enzymes like HNE, although the extent of inhibition may vary with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical effects . Understanding these pathways is crucial for optimizing its use in research and therapeutic contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, impacting its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, making it important to study these aspects for a comprehensive understanding of its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and improve yield. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.
Oxidation Products: N-oxides of the pyrrolo[2,3-b]pyridine ring.
Reduction Products: Dehalogenated pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide can be compared with other similar compounds such as:
3-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine.
3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom, which can lead to different reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine: The parent compound without any halogen substitution.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQBIUZOGNGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-60-9 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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